4-Ethoxy-2-isopropylbenzaldehyde
Description
4-Ethoxy-2-isopropylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para (4th) position, an isopropyl group (-CH(CH₃)₂) at the ortho (2nd) position, and an aldehyde (-CHO) functional group at the 1st position. The compound has a CAS registry number of 629644-64-0 and was historically available at 98% purity before being discontinued, as noted in commercial catalogs .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-ethoxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-14-11-6-5-10(8-13)12(7-11)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
LBSAVTPMJRHLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 4-Ethoxy-2-isopropylbenzaldehyde typically involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Ethoxy-2-i-propylbenzoic acid.
Reduction: 4-Ethoxy-2-i-propylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethoxy-2-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-isopropylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group accepts electrons from the reducing agent to form an alcohol. Electrophilic aromatic substitution involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-ethoxy-2-isopropylbenzaldehyde and its analogs:
Table 1: Comparative Analysis of Substituted Benzaldehydes
*Inferred from structural analogs.
Key Comparisons:
Structural and Electronic Effects: Ethoxy vs. However, hydroxy groups (as in 4-hydroxybenzaldehyde) enable hydrogen bonding, which is critical for antioxidant and antimicrobial activities .
Synthetic Feasibility :
- 5-Isopropyl-2,4-dimethoxybenzaldehyde achieves a 96% yield via optimized routes , whereas 4-ethoxy-2-isopropylbenzaldehyde’s discontinued status suggests synthesis challenges, such as lower yields or purification difficulties .
Biological and Industrial Relevance: 4-Hydroxybenzaldehyde is well-studied for ethnopharmacological applications, including anti-inflammatory and anticancer properties . In contrast, ethoxy-substituted analogs like 4-ethoxy-2-isopropylbenzaldehyde may exhibit altered bioavailability but lack documented biological data.
Research Findings and Implications
- Commercial Viability : The discontinued status of 4-ethoxy-2-isopropylbenzaldehyde contrasts with the commercial availability of structurally simpler aldehydes like 4-hydroxybenzaldehyde, which are cheaper to produce and widely used in pharmaceuticals .
- Synthesis Challenges : The ethoxy group’s larger size compared to methoxy may complicate Friedel-Crafts or Vilsmeier-Haack reactions, necessitating specialized catalysts or conditions that reduce cost-effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
